molecular formula C19H15ClN2O3 B2924325 (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-28-6

(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2924325
CAS No.: 330158-28-6
M. Wt: 354.79
InChI Key: UNDFJMODBXESRQ-QOCHGBHMSA-N
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Description

“(2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide” is a chromene-derived compound characterized by a fused benzopyran core substituted with a chloro group at position 6, an acetylated carboxamide at position 3, and a 4-methylphenylimino group at position 2. Chromene derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system activities .

Properties

IUPAC Name

N-acetyl-6-chloro-2-(4-methylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-11-3-6-15(7-4-11)22-19-16(18(24)21-12(2)23)10-13-9-14(20)5-8-17(13)25-19/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDFJMODBXESRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-acetyl-6-chloro-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClN3O2\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}

Biological Activity Overview

Benzopyrone derivatives, including chromenes, have shown various biological activities, such as anticancer, antibacterial, and anti-inflammatory properties. Research indicates that compounds like this compound may exhibit significant cytotoxicity against various cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of chromene derivatives against different cancer cell lines. For instance, a study reported that several chromen-4-one derivatives exhibited moderate to high cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines using the MTT assay. The results indicated that:

CompoundCell LineIC50 (μM)
This compoundMOLT-424.4 ± 2.6
Other derivativesHL-6042.0 ± 2.7
Other derivativesMCF-768.4 ± 3.9

These findings suggest that the compound has a promising potential as an anticancer agent due to its ability to induce cell death in cancer cells.

The mechanisms by which chromene derivatives exert their cytotoxic effects are multifaceted:

  • Induction of Apoptosis : Many chromene derivatives have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
  • Inhibition of Cell Proliferation : Compounds may inhibit key signaling pathways involved in cell proliferation, leading to reduced tumor growth.
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of chromenes, which can protect normal cells from oxidative stress while selectively targeting cancer cells.

Case Studies

Several case studies have documented the efficacy of chromene derivatives in preclinical settings:

  • Study on MOLT-4 Cells : A derivative similar to this compound was tested and found to significantly reduce cell viability at concentrations as low as 25 μM.
  • MCF-7 Cell Study : In another study focusing on breast cancer cells, a related compound showed a dose-dependent response with an IC50 value indicating effective inhibition of cell growth at higher concentrations.

Comparison with Similar Compounds

Structural Analogues in Chromene-Based Therapeutics

Key Compounds :

N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide (): Substituents: 6-Cl, 3-CN, 4-Ph, phenoxy-acetamide. Bioactivity: Exhibits dual anticancer (IC₅₀ = 8–12 µM) and anticonvulsant (ED₅₀ = 24 mg/kg) properties.

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (): Substituents: Chlorophenyl carbamates. Physicochemical Data: Lipophilicity (log k) ranges from 1.2 to 2.5, influenced by alkyl chain length. Comparison: The target compound’s chromene core and acetyl-carboxamide may offer improved solubility compared to carbamates, which are highly lipophilic .

Carboxamide and Hydrazinylidene Derivatives

Key Compounds :

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (): Substituents: Sulfamoylphenyl, hydrazinylidene, 4-methylphenyl. Synthesis: Formed via diazonium coupling, yielding 94% with high thermal stability (mp 288°C). Comparison: The target compound’s chromene scaffold and Z-imino configuration may confer distinct conformational rigidity compared to hydrazinylidene derivatives, affecting receptor binding .

Thiazolidinone Derivatives with Bioactive Profiles

Key Compounds: Thiazolidinones (e.g., C5: 3-(4-butylphenyl)-2-[(4-methylphenyl)imino]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one) ():

  • Substituents: Thiophene, 4-methylphenylimino, butylphenyl.
  • Bioactivity : Broad-spectrum activities (antiviral, antibacterial).
  • Safety: No mutagenicity observed in E. coli WP2 assays up to 1 mM/plate.
Table 1. Comparative Overview of Structural and Functional Features
Compound Class Key Substituents Bioactivity Lipophilicity (log k) Synthesis Yield Reference
Target Compound 6-Cl, 4-MePh-imino, acetyl-carboxamide Inferred anticancer potential High (estimated) Not reported -
Chromene () 6-Cl, 3-CN, phenoxy-acetamide Anticancer, anticonvulsant Moderate 85%
Chlorophenyl Carbamate () Cl-phenyl, alkyl carbamates Not reported 1.2–2.5 70–90%
Thiazolidinone () Thiophene, 4-MePh-imino Antiviral, antibacterial Moderate 75–95%

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